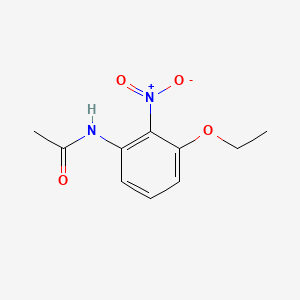
Acetamide, N-(ethoxynitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(ethoxynitrophenyl)- is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes an ethoxy group and a nitrophenyl group attached to the nitrogen atom of the amide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(ethoxynitrophenyl)- typically involves the reaction of an appropriate acyl chloride or anhydride with an amine. For instance, the reaction of ethoxybenzoyl chloride with nitroaniline under controlled conditions can yield the desired amide. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of Acetamide, N-(ethoxynitrophenyl)- may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. Additionally, electrosynthesis has been explored as a greener alternative for amide synthesis, offering a more sustainable approach .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(ethoxynitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Compounds with different alkoxy groups replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(ethoxynitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of Acetamide, N-(ethoxynitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide: A simpler amide without the ethoxy and nitrophenyl groups.
N-Phenylacetamide: Contains a phenyl group instead of the nitrophenyl group.
N-Ethoxyacetamide: Contains an ethoxy group but lacks the nitrophenyl group.
Uniqueness
Acetamide, N-(ethoxynitrophenyl)- is unique due to the presence of both the ethoxy and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups can participate in a variety of reactions, making the compound versatile for different applications .
Eigenschaften
CAS-Nummer |
128034-97-9 |
|---|---|
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
N-(3-ethoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-9-6-4-5-8(11-7(2)13)10(9)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
OZXVJKOUOUSPPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1[N+](=O)[O-])NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


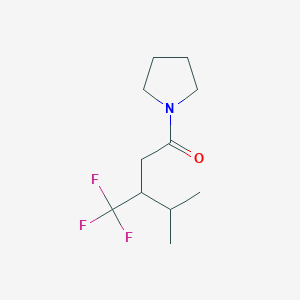
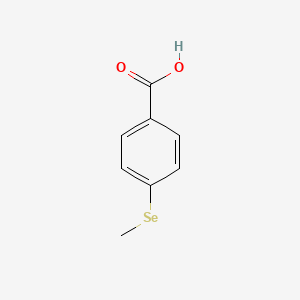

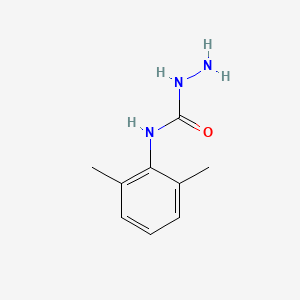

![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)

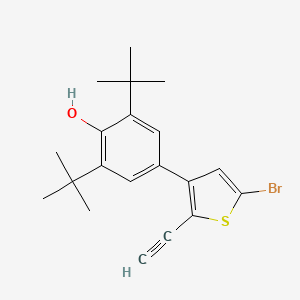
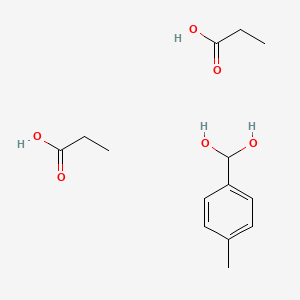
![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)

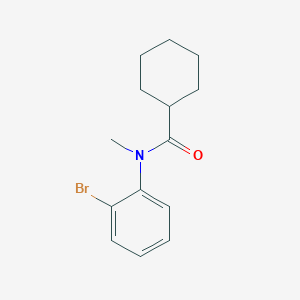
![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)

